molecular formula C14H19ClN2O3S B5795789 2-[(4-Chlorophenyl)sulfonyl-cyclohexylamino]acetamide

2-[(4-Chlorophenyl)sulfonyl-cyclohexylamino]acetamide

Cat. No.: B5795789
M. Wt: 330.8 g/mol
InChI Key: IOASLZCYBSOQNJ-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)sulfonyl-cyclohexylamino]acetamide is a chemical compound known for its diverse applications in scientific research and industry It is characterized by the presence of a chlorophenyl group, a sulfonyl group, and a cyclohexylamino group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenyl)sulfonyl-cyclohexylamino]acetamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with cyclohexylamine, followed by the addition of acetamide. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction temperature is maintained at a moderate level to prevent decomposition of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high yield. The industrial production methods also emphasize the importance of safety measures and environmental considerations to minimize the impact of chemical processes on the environment .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenyl)sulfonyl-cyclohexylamino]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-Chlorophenyl)sulfonyl-cyclohexylamino]acetamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)sulfonyl-cyclohexylamino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Chlorophenyl)sulfonyl-cyclohexylamino]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-cyclohexylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O3S/c15-11-6-8-13(9-7-11)21(19,20)17(10-14(16)18)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOASLZCYBSOQNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(CC(=O)N)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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